molecular formula C21H21N3O3 B11276350 N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11276350
M. Wt: 363.4 g/mol
InChI Key: SVTCHCVPTZULOE-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, benzyl, and ethyl groups, as well as methoxy and oxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by alkylation and acylation reactions. The reaction conditions often require the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: shares similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-3-23(15-16-10-6-4-7-11-16)21(26)20-18(27-2)14-19(25)24(22-20)17-12-8-5-9-13-17/h4-14H,3,15H2,1-2H3

InChI Key

SVTCHCVPTZULOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3

Origin of Product

United States

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